molecular formula C21H18FNO2 B11500087 1-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11500087
M. Wt: 335.4 g/mol
InChI Key: BXMIEVWHYTVSSY-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone with fluorophenyl and phenyl substituents, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with similar compounds such as:

Properties

Molecular Formula

C21H18FNO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H18FNO2/c22-15-9-11-16(12-10-15)23-18-7-4-8-19(24)21(18)17(13-20(23)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2

InChI Key

BXMIEVWHYTVSSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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